N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 896705-55-8
VCID: VC4539698
InChI: InChI=1S/C27H22ClN3O6S/c28-19-4-2-1-3-17(19)13-38-27-30-20-11-24-23(36-15-37-24)10-18(20)26(33)31(27)8-7-25(32)29-12-16-5-6-21-22(9-16)35-14-34-21/h1-6,9-11H,7-8,12-15H2,(H,29,32)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5
Molecular Formula: C27H22ClN3O6S
Molecular Weight: 552

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

CAS No.: 896705-55-8

Cat. No.: VC4539698

Molecular Formula: C27H22ClN3O6S

Molecular Weight: 552

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide - 896705-55-8

Specification

CAS No. 896705-55-8
Molecular Formula C27H22ClN3O6S
Molecular Weight 552
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Standard InChI InChI=1S/C27H22ClN3O6S/c28-19-4-2-1-3-17(19)13-38-27-30-20-11-24-23(36-15-37-24)10-18(20)26(33)31(27)8-7-25(32)29-12-16-5-6-21-22(9-16)35-14-34-21/h1-6,9-11H,7-8,12-15H2,(H,29,32)
Standard InChI Key OZNWMVLSSIGRKI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5

Introduction

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl)propanamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines several functional groups that contribute to its biological activity and physicochemical properties.

Synthesis

The synthesis of this compound likely involves multiple steps:

  • Formation of the benzodioxole core.

  • Coupling reactions to introduce the quinazoline and chlorophenyl-sulfanyl functionalities.

  • Amidation to attach the propanamide group.

Advanced techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis are used for structure confirmation.

Biological Activity

The compound’s structure suggests potential for bioactivity:

  • Quinazoline Derivatives: Known for anticancer and anti-inflammatory properties.

  • Benzodioxole Moiety: Common in drugs targeting neurological disorders or enzymes like monoamine oxidase.

Docking Studies

In silico molecular docking studies could reveal interactions with enzymes or receptors such as:

  • Kinases (common targets of quinazoline derivatives).

  • Oxidoreductases or other enzymes sensitive to benzodioxole derivatives.

Medicinal Chemistry

This compound could be explored for:

  • Anticancer activity: Targeting kinases or DNA-associated enzymes.

  • Anti-inflammatory potential: Inhibiting enzymes like cyclooxygenase or lipoxygenase.

Drug Development

Further research should focus on:

  • Toxicity profiling through in vitro and in vivo studies.

  • Optimization of pharmacokinetics (absorption, distribution, metabolism, excretion).

Additional Studies

Studies involving analog synthesis might improve potency or selectivity for specific biological targets.

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